3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Insecticidal Efficacy : Novel bis quinazolinone derivatives, including those involving morpholine and piperidine, have been synthesized and studied for their insecticidal efficacy. The structural features of these compounds were assigned through spectral analysis (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
- Antibacterial and Antifungal Properties : Certain quinazolinone derivatives have shown significant antibacterial and antifungal activities. For instance, derivatives with a thiazole ring exhibited good antibacterial activity against various strains (Selvakumar & Elango, 2017).
Antitubercular Activity
- Anti-tubercular Agents : The 2,4-diaminoquinazoline series has been evaluated as effective inhibitors of Mycobacterium tuberculosis growth, identifying key structural components for potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Anticancer Properties
- Synthesis and Anticancer Activities : Synthesis of quinazoline derivatives under various conditions has led to the identification of compounds with promising anticancer activities. These activities are attributed to specific structural modifications, such as the incorporation of morpholine and piperidine groups (Nowak et al., 2014).
Corrosion Inhibition
- Mitigation of Corrosion : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic conditions. These studies include detailed examination of inhibition efficiency, adsorption behavior, and surface protection mechanisms (Chen et al., 2021).
Pharmaceutical Research
- Pharmacological Screening : Several quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Modifications in the quinazoline structure have led to compounds showing potent activities in these areas (Dash et al., 2017).
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-23(18-7-9-19(10-8-18)26-12-14-31-15-13-26)27-11-3-4-20(16-27)28-17-25-22-6-2-1-5-21(22)24(28)30/h1-2,5-10,17,20H,3-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTPWIIADJDAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.